N-cyclooctyl-2-phenoxybutanamide
Description
N-cyclooctyl-2-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the 2-position and a cyclooctyl group attached to the amide nitrogen. The cyclooctyl group confers steric bulk, which may influence solubility, crystallinity, and biological interactions, while the phenoxy group could enhance lipophilicity and binding affinity to aromatic receptors.
Properties
Molecular Formula |
C18H27NO2 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-cyclooctyl-2-phenoxybutanamide |
InChI |
InChI=1S/C18H27NO2/c1-2-17(21-16-13-9-6-10-14-16)18(20)19-15-11-7-4-3-5-8-12-15/h6,9-10,13-15,17H,2-5,7-8,11-12H2,1H3,(H,19,20) |
InChI Key |
ISQWDMIIQGAPKT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1CCCCCCC1)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1CCCCCCC1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
3-oxo-2-Phenylbutanamide (Item No. 28359)
- Structure : Features a phenyl group at the 2-position and an oxo group at the 3-position of the butanamide chain.
- Applications : Used as an analytical reference standard in forensic investigations related to amphetamine synthesis .
- The phenoxy group in N-cyclooctyl-2-phenoxybutanamide may improve metabolic stability compared to the oxo group in 3-oxo-2-phenylbutanamide, which could be prone to reduction or elimination.
N-Cyclohexyl-2-oxo-2-phenylacetamide
- Structure : Contains a cyclohexyl group on the amide nitrogen and a phenylglyoxamide moiety.
- Crystallography : The cyclohexyl substituent facilitates intermolecular N–H⋯O hydrogen bonding, forming one-dimensional chains in the solid state .
- Key Differences: Replacing cyclohexyl with cyclooctyl in this compound introduces greater conformational flexibility and steric bulk, which could disrupt crystal packing and alter solubility. The phenylglyoxamide structure in N-cyclohexyl-2-oxo-2-phenylacetamide includes two adjacent carbonyl groups, creating a planar region absent in the phenoxy-substituted analog.
2-Cyano-N-[(methylamino)carbonyl]acetamide
- Structure: Features a cyano group and a methylamino carbonyl substituent.
- Toxicology: Limited toxicological data available, highlighting a common challenge in assessing novel amide derivatives .
- The methylamino carbonyl group is smaller and more polar than the cyclooctyl-phenoxy system, likely resulting in lower membrane permeability.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Butanamide Derivatives
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